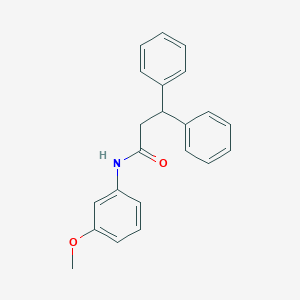![molecular formula C18H21ClN2O B291605 2-(4-chlorophenyl)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B291605.png)
2-(4-chlorophenyl)-N-[4-(diethylamino)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-N-[4-(diethylamino)phenyl]acetamide, commonly known as CDEA, is a chemical compound that has been extensively studied for its potential use in scientific research. CDEA is a white crystalline solid that belongs to the family of acetamides. It has a molecular weight of 348.9 g/mol and a melting point of 103-105°C. CDEA is a non-toxic and stable compound that can be easily synthesized in the laboratory.
Wirkmechanismus
The exact mechanism of action of CDEA is not fully understood. However, it is believed to exert its biological effects by modulating the activity of several signaling pathways involved in cell growth, inflammation, and pain. CDEA has been shown to inhibit the activity of several enzymes and proteins involved in these processes, including cyclooxygenase-2 (COX-2), nuclear factor kappa B (NF-κB), and mitogen-activated protein kinases (MAPKs).
Biochemical and Physiological Effects:
CDEA has been found to have several biochemical and physiological effects in animal models and cell culture systems. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines in response to various stimuli. CDEA has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, CDEA has been shown to have analgesic effects in animal models of pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CDEA in lab experiments is its stability and non-toxicity. CDEA can be easily synthesized in the laboratory and has been found to be stable under a wide range of conditions. Additionally, CDEA has been shown to be non-toxic in animal models, making it a safe compound to use in lab experiments. However, one of the main limitations of using CDEA is its limited solubility in water, which can make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for research on CDEA. One potential area of research is the development of CDEA-based drugs for the treatment of cancer and inflammation. Additionally, further studies are needed to elucidate the exact mechanism of action of CDEA and to identify potential targets for its biological activities. Finally, studies are needed to investigate the potential use of CDEA in combination with other drugs for the treatment of various diseases.
Synthesemethoden
CDEA can be synthesized in the laboratory by reacting 4-chloroacetophenone with diethylamine and 4-nitroaniline in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or methanol and is typically carried out under reflux conditions for several hours. The resulting product is then purified by recrystallization or chromatography to obtain pure CDEA.
Wissenschaftliche Forschungsanwendungen
CDEA has been extensively studied for its potential use in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. CDEA has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to have potent anti-inflammatory and analgesic effects in animal models of inflammation and pain. CDEA has been used in several studies to investigate the molecular mechanisms underlying its biological activities.
Eigenschaften
Molekularformel |
C18H21ClN2O |
|---|---|
Molekulargewicht |
316.8 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-N-[4-(diethylamino)phenyl]acetamide |
InChI |
InChI=1S/C18H21ClN2O/c1-3-21(4-2)17-11-9-16(10-12-17)20-18(22)13-14-5-7-15(19)8-6-14/h5-12H,3-4,13H2,1-2H3,(H,20,22) |
InChI-Schlüssel |
QKOGQYGGYGRZBO-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(dimethylamino)phenyl]decanamide](/img/structure/B291522.png)

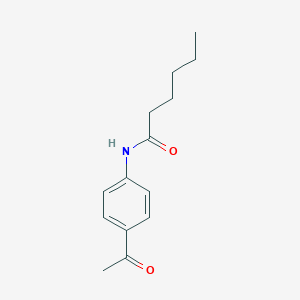

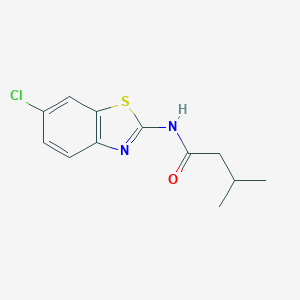

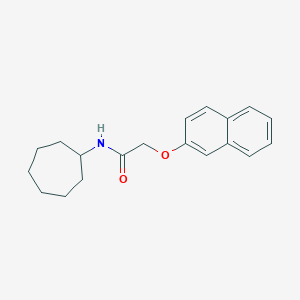
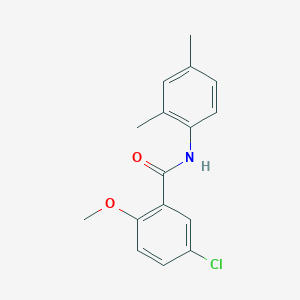
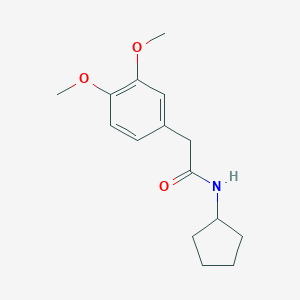

![3-{[(4-Iodophenyl)sulfonyl]amino}benzoicacid](/img/structure/B291541.png)

![Ethyl 3-[(2-benzoylbenzoyl)amino]benzoate](/img/structure/B291544.png)
